(Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
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Overview
Description
(Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a synthetic organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile typically involves the following steps:
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Formation of the Thiazolidine Ring: : The initial step involves the reaction of 2-methylbenzylamine with carbon disulfide and a base such as sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidine ring.
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Introduction of the Oxo Group: : The thiazolidine derivative is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxo group at the 4-position of the ring.
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Formation of the Ylidene Group: : The final step involves the condensation of the oxidized thiazolidine with ethyl cyanoacetate under basic conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the oxo groups, converting them into hydroxyl groups under mild conditions using reagents like sodium borohydride.
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Substitution: : The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the nitrile group, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets through its functional groups makes it a promising lead compound.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites or allosteric sites on proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar in structure but with variations in the substituents on the thiazolidine ring.
Uniqueness
(Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is unique due to the specific combination of functional groups and the (Z)-configuration, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to distinct chemical and biological properties compared to other thiazolidine derivatives.
By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(2Z)-2-[5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-5-3-4-6-11(9)7-13-14(19)17-15(20-13)12(8-16)10(2)18/h3-6,13H,7H2,1-2H3,(H,17,19)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOITZFJSOZALM-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)NC(=C(C#N)C(=O)C)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2C(=O)N/C(=C(\C#N)/C(=O)C)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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